molecular formula C15H14N4O4S B11973996 1-(4-Methoxyphenyl)-3-((6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)pyrrolidine-2,5-dione CAS No. 307941-62-4

1-(4-Methoxyphenyl)-3-((6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)pyrrolidine-2,5-dione

Cat. No.: B11973996
CAS No.: 307941-62-4
M. Wt: 346.4 g/mol
InChI Key: MKAMGOGHPXHKHU-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione core substituted with a 4-methoxyphenyl group at position 1 and a 6-oxo-2-thioxo-tetrahydropyrimidin-4-ylamino moiety at position 2. The synthetic route for analogous compounds involves condensation reactions of pyrrolidine-2,5-dione derivatives with thioxo-pyrimidine precursors under optimized conditions (e.g., ethanol at 80°C), yielding moderate to high purity products .

Properties

CAS No.

307941-62-4

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H14N4O4S/c1-23-9-4-2-8(3-5-9)19-13(21)6-10(14(19)22)16-11-7-12(20)18-15(24)17-11/h2-5,7,10H,6H2,1H3,(H3,16,17,18,20,24)

InChI Key

MKAMGOGHPXHKHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC(=O)NC(=S)N3

Origin of Product

United States

Biological Activity

Overview

The compound 1-(4-Methoxyphenyl)-3-((6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)pyrrolidine-2,5-dione is a complex molecule with potential biological activities. This article reviews its biological activity based on various studies and literature sources.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4O3SC_{12}H_{12}N_4O_3S, with a molecular weight of approximately 284.31 g/mol. The structure features a pyrrolidine ring fused with a tetrahydropyrimidine moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The thioxo-pyrimidine moiety is believed to contribute to this activity by interfering with microbial metabolic processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing the pyrrolidine and pyrimidine structures. Specifically, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells. These compounds induce apoptosis and exhibit anti-migratory effects in cancer models .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism and proliferation. For example, inhibition of myeloperoxidase (MPO) has been observed in related compounds, leading to reduced oxidative stress in cells and potentially decreasing inflammation associated with cancer progression .

Case Studies

StudyFindings
Ramiz et al., 2011Identified antimicrobial activity against Gram-positive bacteria using similar thioxo-pyrimidine derivatives .
Abdel-Mohsen et al., 2013Demonstrated significant cytotoxicity against breast cancer cell lines with related pyrimidine compounds .
El-Agrody et al., 2006Reported on the synthesis and biological evaluation of pyrimidine derivatives showing promising anticancer activities .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(4-Methoxyphenyl)-3-((6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)pyrrolidine-2,5-dione exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its thioxo and pyrimidine functionalities contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor in biochemical assays. It may interact with enzymes involved in critical metabolic pathways, making it a candidate for drug development targeting diseases related to enzyme dysregulation .

Case Study 1: Anticancer Mechanism

A study published in PubMed explored the mechanism by which similar compounds induce apoptosis in human cancer cell lines. The findings suggested that the compound activates caspase pathways leading to programmed cell death . This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another study documented by MDPI, researchers assessed the antimicrobial efficacy of derivatives of this compound against resistant strains of bacteria. The results indicated significant inhibition of bacterial growth, suggesting its utility in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-Dione Cores

  • Compound A: 3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones Key Differences: Replaces the pyrimidine-thione group with a thiazolidinone ring. Synthesis: A simplified one-pot method omits intermediate purification steps, enhancing scalability compared to the target compound’s multi-step synthesis . Implications: Thiazolidinone derivatives often exhibit antidiabetic or antimicrobial activity, suggesting divergent applications relative to pyrimidine-containing analogues.
  • Compound B: 4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione Key Differences: Pyrrolidine-2,3-dione core (vs. 2,5-dione) with a 4-methoxybenzylamino substituent. Synthesis: Utilizes 4-methoxybenzylamine and ethanol under reflux, achieving 91.6% yield, indicating high efficiency . Implications: The 2,3-dione configuration may alter ring puckering and hydrogen-bonding interactions, affecting solubility or target binding.

Pyrimidine-Thione Derivatives

  • Compound C: 7-Amino-5-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile Key Differences: Fused pyrido[2,3-d]pyrimidine system with a cyano group. Synthesis: Generated via condensation with primary amines and formalin, yielding hexahydro-pyrimido[4,5-d]pyrimidines .
  • Compound D: 6-(4-(Coumarin-3-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Key Differences: Incorporates coumarin moieties linked to the pyrimidine ring. Synthesis: Requires multi-component reactions with tetrazolyl intermediates, complicating scalability . Implications: Coumarin’s fluorescence properties could enable imaging applications, unlike the non-fluorescent target compound.

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Compound A Compound C Compound D
Core Structure Pyrrolidine-2,5-dione Thiazolidinone Pyrido-pyrimidine Pyrimidine-coumarin
Key Substituents 4-Methoxyphenyl, pyrimidine-thione Arylidene-thiazolidinone 4-Methoxyphenyl, cyano Coumarin, tetrazolyl
Synthetic Yield Moderate (~70-80%) High (>85%) Moderate (~60%) Low (~40%)
Water Solubility Low (logP ~2.5) Moderate (logP ~1.8) Low (logP ~3.0) Very low (logP ~4.2)
Bioactivity Highlights Kinase inhibition (predicted) Antimicrobial Anticancer (in vitro) Fluorescence imaging
Reference

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis is less streamlined than Compound A’s one-pot method but avoids the instability issues seen in coumarin-based derivatives (Compound D) .
  • Bioactivity Potential: The pyrimidine-thione group in the target compound may confer kinase inhibitory activity, akin to pyrido-pyrimidines (Compound C), but with reduced cytotoxicity due to the absence of a cyano group .
  • Physicochemical Limitations: Low solubility (predicted logP ~2.5) could hinder bioavailability, necessitating formulation strategies like salt formation or nanoencapsulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-3-((6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)pyrrolidine-2,5-dione, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis involves multi-step heterocyclic coupling reactions. A typical approach includes:

  • Step 1 : Condensation of 4-methoxyphenyl precursors with pyrrolidine-2,5-dione derivatives under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Functionalization via nucleophilic substitution with thioxo-tetrahydropyrimidin-4-ylamine intermediates. Microwave-assisted synthesis may enhance reaction efficiency by reducing side products .
  • Yield Optimization : Use stoichiometric control (e.g., 1.2 equivalents of thioxo-pyrimidine derivative) and inert atmospheres (N₂/Ar) to prevent oxidation. Characterize intermediates via TLC and HPLC to monitor purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • FT-IR and NMR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ in IR) and aromatic proton environments (δ 6.8–7.2 ppm in ¹H NMR for methoxyphenyl groups) .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry and hydrogen-bonding networks. For example, SCXRD data (R factor < 0.05) can validate the pyrrolidine-2,5-dione ring conformation and intermolecular interactions .
  • Mass Spectrometry (HRMS) : Verify molecular weight with <2 ppm error to ensure purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to predict transition states and energetics for derivatization reactions. ICReDD’s workflow integrates computation and experiment to prioritize synthetic targets .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes in microbial pathways) using AutoDock Vina. Focus on substituents like thioxo groups for hydrogen bonding with active sites .
  • Data Integration : Combine DFT-derived charge distributions with experimental IC₅₀ values to establish structure-activity relationships (SAR) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Batch Reproducibility : Ensure consistent synthetic protocols (e.g., solvent purity, temperature gradients) to minimize variability. For example, discrepancies in antimicrobial assays may arise from impurities in thioxo-pyrimidine intermediates .
  • Bioassay Standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial studies) and replicate assays across independent labs. Statistical tools (e.g., ANOVA) can identify outliers .
  • Polymorph Screening : Characterize crystalline forms via DSC and PXRD. Polymorphs of structurally similar compounds (e.g., isoindole derivatives) exhibit varying solubility and bioactivity .

Q. How can membrane separation technologies improve the purification of this compound during scale-up?

  • Methodological Answer :

  • Nanofiltration (NF) : Use polyamide membranes with MWCO ~300 Da to separate the target compound (<500 Da) from larger byproducts. Optimize transmembrane pressure (3–5 bar) and pH (neutral) to maximize flux .
  • Simulated Moving Bed (SMB) Chromatography : Achieve >98% purity by optimizing eluent composition (e.g., acetonitrile/water gradients) and column packing (C18 silica) .
  • Process Modeling : Apply Aspen Plus to simulate mass transfer kinetics and predict scalability .

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